

Ethyl 9-Oxononanoate: A Versatile Bifunctional Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 9-Ethoxy-9-oxononanoic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 9-oxononanoate, a versatile bifunctional molecule, is gaining significant traction as a key intermediate in organic synthesis. Possessing both an aldehyde and an ester functionality, this nine-carbon chain molecule offers dual reactivity, making it a valuable precursor for a diverse range of complex molecular architectures. Its utility spans from the synthesis of bioactive compounds and pharmaceuticals to the development of novel polymers and fine chemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of ethyl 9-oxononanoate, with a focus on its practical application in a laboratory and industrial setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of ethyl 9-oxononanoate is fundamental for its application in synthesis. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physicochemical Properties of Ethyl 9-Oxononanoate

Property	Value
CAS Number	3433-16-7[1][2][3]
Molecular Formula	C ₁₁ H ₂₀ O ₃ [1][2][3]
Molecular Weight	200.27 g/mol [1][2][3]
Boiling Point	267.9°C at 760 mmHg[1][3]
Density	0.949 g/cm ³ [1][3]
Flash Point	110.8°C[1][3]
Vapor Pressure	0.00794 mmHg at 25°C[1][3]
LogP	2.47910[1]

Table 2: ¹H NMR Spectroscopic Data of Ethyl 9-Oxononanoate and Precursors[4]

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Ethyl 9-oxononanoate	~9.75	t	1H	-CHO
4.12	q	2H	-OCH ₂ CH ₃	
2.42	t	2H	-CH ₂ CHO	
2.28	t	2H	-CH ₂ COO-	
1.55-1.65	m	4H	-CH ₂ CH ₂ COO-, -CH ₂ CH ₂ CHO	
1.25-1.35	m	6H	-(CH ₂) ₃ -	
1.25	t	3H	-OCH ₂ CH ₃	
9-Oxononanoic acid	~9.76	t	1H	-CHO
~2.45	t	2H	-CH ₂ CHO	
~2.35	t	2H	-CH ₂ COOH	
~1.63	m	4H	-CH ₂ CH ₂ COOH, -CH ₂ CH ₂ CHO	
~1.33	m	6H	-(CH ₂) ₃ -	
Azelaic acid monomethyl ester	3.67	s	3H	-OCH ₃
2.35	t	2H	-CH ₂ COOH	

Note: Some chemical shifts are predicted or inferred from structurally similar compounds.[\[4\]](#)

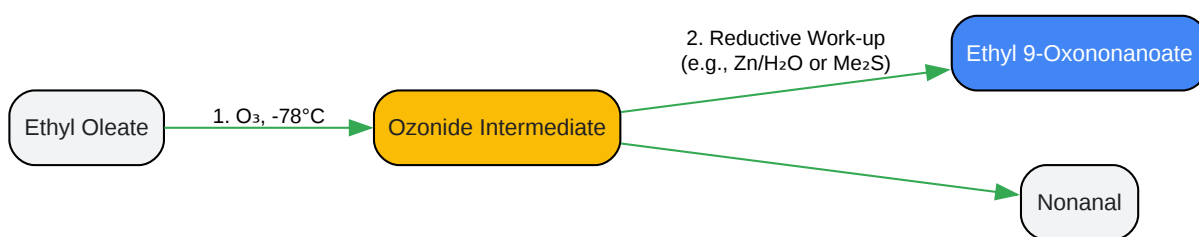
Synthetic Routes to Ethyl 9-Oxononanoate

Several synthetic strategies have been developed for the preparation of ethyl 9-oxononanoate, with the choice of method often depending on factors such as starting material availability,

desired scale, and environmental considerations. The most prominent methods are ozonolysis of ethyl oleate and enzymatic synthesis from linoleic acid.

Ozonolysis of Ethyl Oleate

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. The reaction of ethyl oleate with ozone, followed by a reductive or oxidative work-up, yields ethyl 9-oxononanoate. This method is highly efficient but requires specialized equipment for ozone generation and careful control of reaction conditions to avoid over-oxidation.[5][6]



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Caption: Ozonolysis of Ethyl Oleate for Ethyl 9-Oxononanoate Synthesis.

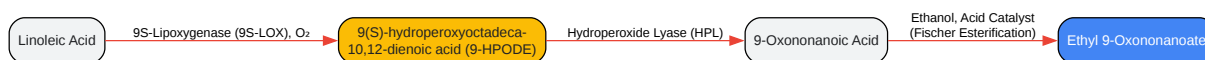
Experimental Protocol: Ozonolysis of Ethyl Oleate[6]

- **Reaction Setup:** Dissolve ethyl oleate in a suitable solvent, such as dichloromethane or a mixture of acetic acid and hexane, in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a low-temperature thermometer.
- **Cooling:** Cool the solution to -78°C using a dry ice/acetone bath.
- **Ozonolysis:** Bubble a stream of ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. A persistent blue color in the solution indicates an excess of ozone.
- **Quenching:** Purge the solution with an inert gas, such as nitrogen or oxygen, to remove any excess ozone.

- **Work-up:** Add a reducing agent (e.g., dimethyl sulfide or zinc dust and water) to the reaction mixture and allow it to warm to room temperature.
- **Purification:** After an aqueous work-up, the crude product is purified by column chromatography on silica gel or distillation under reduced pressure to yield pure ethyl 9-oxononanoate.

Enzymatic Synthesis from Linoleic Acid

A greener and highly selective alternative to chemical synthesis is the enzymatic conversion of linoleic acid.[5][6] This biocatalytic approach employs a two-step, one-pot enzymatic cascade.[6][7] First, 9S-lipoxygenase (9S-LOX) catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).[5] Subsequently, hydroperoxide lyase (HPL) cleaves the 9-HPODE intermediate to yield 9-oxononanoic acid.[5][7] The resulting carboxylic acid is then esterified to afford ethyl 9-oxononanoate. This method offers high selectivity and operates under mild reaction conditions.[7]



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Caption: Enzymatic synthesis of ethyl 9-oxononanoate from linoleic acid.

Experimental Protocol: Enzymatic Synthesis and Esterification[5][6]

Part A: Enzymatic Conversion of Linoleic Acid

- **Reaction Setup:** Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid.
- **First Enzymatic Step:** Add 9S-lipoxygenase to the solution to initiate the formation of 9-HPODE.
- **Second Enzymatic Step:** After the formation of 9-HPODE, introduce hydroperoxide lyase to cleave the intermediate, yielding 9-oxononanoic acid.

- **Extraction:** Extract the 9-oxononanoic acid from the aqueous solution using an organic solvent such as ethyl acetate.

Part B: Fischer Esterification[\[4\]](#)[\[6\]](#)

- **Reaction Setup:** Dissolve the extracted 9-oxononanoic acid in an excess of ethanol.
- **Catalysis:** Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- **Reflux:** Heat the mixture under reflux for several hours to drive the esterification reaction.
- **Work-up and Purification:** After cooling, neutralize the acid catalyst, remove the excess ethanol under reduced pressure, and purify the resulting ethyl 9-oxononanoate by distillation or column chromatography.

Synthesis from 8-Ethoxycarbonyloctanoyl Chloride

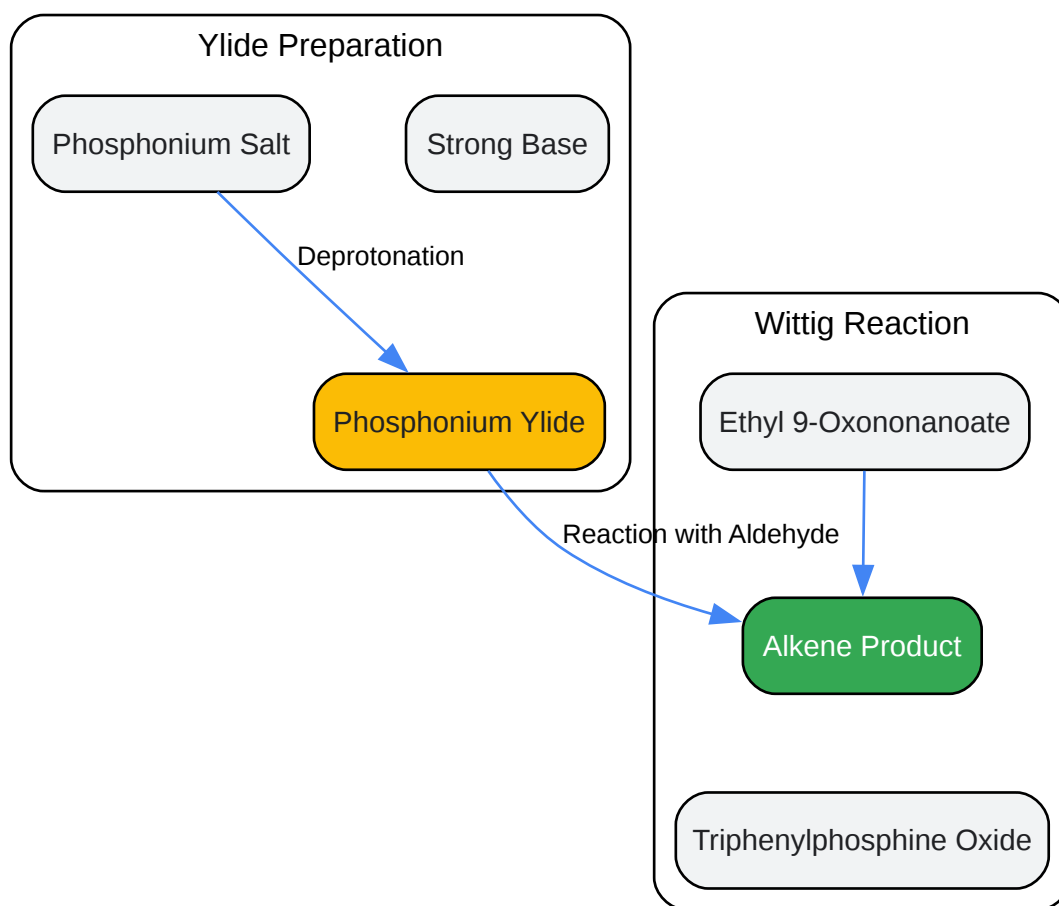
Another synthetic route involves the reduction of an acyl chloride. 8-Ethoxycarbonyloctanoyl chloride can be selectively reduced to the corresponding aldehyde, ethyl 9-oxononanoate. This method is advantageous when the acyl chloride precursor is readily available.

Key Reactions of Ethyl 9-Oxononanoate as a Building Block

The dual functionality of ethyl 9-oxononanoate makes it a versatile building block for the synthesis of a wide array of molecules. The aldehyde group can undergo nucleophilic addition, condensation, and oxidation reactions, while the ester group can be hydrolyzed or transesterified.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. Ethyl 9-oxononanoate can react with a variety of phosphonium ylides to introduce a carbon-carbon double bond at the C9 position, allowing for chain extension and the introduction of new functional groups.[\[5\]](#)



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Caption: General workflow for the Wittig reaction with ethyl 9-oxononanoate.

General Experimental Workflow for Wittig Reaction^[5]

- **Ylide Preparation:** A phosphonium salt is suspended in an anhydrous solvent (e.g., THF or diethyl ether) and treated with a strong base (e.g., n-butyllithium or sodium hydride) at low temperature to generate the phosphonium ylide.
- **Reaction with Aldehyde:** A solution of ethyl 9-oxononanoate in an appropriate solvent is added to the ylide solution. The reaction mixture is typically stirred at room temperature until completion.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to separate

the desired alkene from triphenylphosphine oxide.

Oxidation to Azelaic Acid

The aldehyde functionality of ethyl 9-oxononanoate can be readily oxidized to a carboxylic acid, yielding the monoethyl ester of azelaic acid. Subsequent hydrolysis of the ester provides azelaic acid, a dicarboxylic acid with numerous industrial applications, including the production of polymers and as a component in skincare products.^[5]

Experimental Protocol: Oxidation to Azelaic Acid^[5]

- **Reaction Setup:** Dissolve 9-oxononanoic acid (or its ethyl ester) in a suitable solvent.
- **Oxidation:** Add a suitable oxidizing agent, such as potassium permanganate or Jones reagent, to the solution.
- **Work-up and Purification:** After the reaction is complete, the mixture is worked up to remove the oxidant and any byproducts. The resulting azelaic acid (or its monoester) is then purified by recrystallization or chromatography.

Formation of Heterocyclic Derivatives

The aldehyde group of ethyl 9-oxononanoate can participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic compounds.^[5] For instance, reaction with 2-aminothiazole can lead to the formation of thiazole derivatives, which are common scaffolds in medicinal chemistry.

Applications in Drug Development and Materials Science

The versatility of ethyl 9-oxononanoate makes it a valuable starting material in several fields:

- **Drug Development:** Its ability to be elaborated into various complex structures makes it a useful intermediate in the synthesis of pharmaceuticals. The long carbon chain and dual functionality allow for the construction of lipid-like molecules and other bioactive compounds.

- Biopolymers: As a bio-based monomer, it serves as a precursor for the synthesis of polyesters and polyamides, offering a sustainable alternative to petroleum-based feedstocks. [2]
- Fine Chemicals: It is a precursor for the synthesis of fragrances, flavors, and other specialty chemicals.

Conclusion

Ethyl 9-oxononanoate is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with the availability of both chemical and biocatalytic synthetic routes, makes it an attractive starting material for a wide range of applications. For researchers and professionals in drug development and materials science, a comprehensive understanding of its synthesis and reactivity is crucial for leveraging its full potential in the creation of novel and complex molecules. The detailed protocols and data presented in this guide serve as a practical resource for the effective utilization of ethyl 9-oxononanoate in the laboratory.

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